1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid' involves the synthesis of the piperidine ring, followed by the introduction of the oxazolylmethyl and fluoroaryl groups, and finally the carboxylic acid group.", "Starting Materials": [ "4-piperidone", "3-fluorobenzaldehyde", "dimethylamine", "glyoxylic acid", "sodium cyanoborohydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Condensation of 4-piperidone with dimethylamine in the presence of acetic anhydride and triethylamine to form N,N-dimethyl-4-piperidone.", "Reduction of N,N-dimethyl-4-piperidone with sodium cyanoborohydride in the presence of acetic acid to form 1,4-dimethylpiperidine.", "Reaction of 1,4-dimethylpiperidine with 3-fluorobenzaldehyde in the presence of sodium hydroxide and N,N-dimethylformamide to form 1-(3-fluorophenyl)-2,6-dimethylpiperidine.", "Condensation of glyoxylic acid with dimethylamine in the presence of hydrochloric acid to form N,N-dimethylglycine.", "Reaction of N,N-dimethylglycine with 2-bromoethyl-4-methyl-1,3-oxazole in the presence of triethylamine and N,N-dimethylformamide to form 1-[(dimethyl-1,2-oxazol-4-yl)methyl]glycine.", "Hydrolysis of 1-[(dimethyl-1,2-oxazol-4-yl)methyl]glycine with sodium hydroxide to form 1-[(dimethyl-1,2-oxazol-4-yl)methyl]glycine.", "Coupling of 1-(3-fluorophenyl)-2,6-dimethylpiperidine with 1-[(dimethyl-1,2-oxazol-4-yl)methyl]glycine in the presence of N,N-dimethylformamide and triethylamine to form 1-[(dimethyl-1,2-oxazol-4-yl)methyl]-2-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid.", "Purification of the compound by recrystallization from diethyl ether and water, and drying over sodium chloride." ] } | |
CAS RN |
1311749-74-2 |
Molecular Formula |
C18H19FN2O4 |
Molecular Weight |
346.4 |
Purity |
0 |
Origin of Product |
United States |
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